D-allocystathionine
Overview
Description
Synthesis Analysis
The synthesis of D-allocystathionine, along with its isomers, has been explored to understand its role in sulfur metabolism. Anslow, Simmonds, and du Vigneaud (1946) described the synthesis of isomers of cystathionine, testing their ability to replace sulfur-containing amino acids in diets. They introduced "allocystathionine" for the diastereoisomers related to both L and D-amino acid series, highlighting its significance in biological studies, particularly for its ability to serve as a precursor of cysteine (Anslow, Simmonds, & du Vigneaud, 1946).
Scientific Research Applications
Purine Antimetabolite Applications : D-allocystathionine is a purine antimetabolite, which has contributed to the development of drugs for treating acute leukemia, gout, herpesvirus infections, and organ transplant rejection (Elion, 1989).
Role in Sulfur Metabolism : It acts as an intermediate in the conversion of methionine to cystine and can replace sulfur-containing amino acids in the diet of young rats, indicating its importance in sulfur metabolism (Anslow, Simmonds, & Du Vigneaud, 1946).
Vitamin D Metabolism : Although not directly related to D-allocystathionine, vitamin D metabolites play a critical role in cellular processes like calcium homeostasis, immunology, cell differentiation, and gene transcription regulation. This context suggests the broad scope of metabolites in biological processes (Bouillon, Okamura, & Norman, 1995).
Muscular Dystrophy Research : The research around dystrophin and its association with membrane glycoproteins, as well as various therapeutic strategies and biomarkers for muscular dystrophy, can provide a context for understanding the role of compounds like D-allocystathionine in muscle-related disorders and treatments (Campbell & Kahl, 1989).
Pneumocystis Carinii Pneumonitis Treatment : Diaminodiphenylsulfone (daspone), effective in preventing and treating Pneumocystis carinii pneumonitis in rats, shows the potential of related compounds in treating specific infections (Hughes & Smith, 1984).
Hyperhomocysteinemia Research : Allicin's role in inhibiting lipid peroxidation induced by hyperhomocysteinemia offers insights into how other sulfur-containing compounds might influence vascular health (Liu et al., 2013).
properties
IUPAC Name |
(2S)-2-amino-4-[(2S)-2-amino-2-carboxyethyl]sulfanylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O4S/c8-4(6(10)11)1-2-14-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRYLPWNYFXEMH-CRCLSJGQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCC(C(=O)O)N)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CSC[C@H](C(=O)O)N)[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10331433 | |
Record name | D-allocystathionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10331433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-allocystathionine | |
CAS RN |
2998-83-6 | |
Record name | D-allocystathionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10331433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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